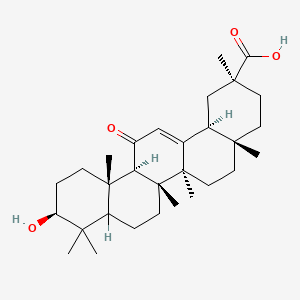
N-Methyl-N,N-dipentylpentan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N,N-dipentylpentan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C16H36BrN. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a chemical reaction.
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl-N,N-dipentylpentan-1-aminium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of N,N-dipentylpentan-1-amine with methyl bromide. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Continuous Stirring: Ensuring uniform mixing and reaction completion.
Purification: Techniques such as recrystallization or distillation to obtain high-purity products.
化学反応の分析
Types of Reactions
N-Methyl-N,N-dipentylpentan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to replace the bromide ion.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Complex Formation: Forms complexes with various metal ions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, cyanide ions, and thiolate ions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution with Hydroxide Ion: Produces N-Methyl-N,N-dipentylpentan-1-aminium hydroxide.
Oxidation: Can lead to the formation of N-oxide derivatives.
Reduction: May result in the formation of amine derivatives.
科学的研究の応用
N-Methyl-N,N-dipentylpentan-1-aminium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to enhance reaction rates and yields.
Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the production of various chemical intermediates and as a surfactant in formulations.
作用機序
The mechanism of action of N-Methyl-N,N-dipentylpentan-1-aminium bromide involves its ability to facilitate the transfer of reactants between different phases. This is achieved through the formation of ion pairs with the reactants, allowing them to move from one phase to another. The compound’s quaternary ammonium structure enables it to interact with both hydrophilic and hydrophobic environments, making it an effective phase transfer catalyst.
類似化合物との比較
Similar Compounds
- N-Methyl-N,N-dipentylpentan-1-aminium chloride
- N-Methyl-N,N-dipentylpentan-1-aminium iodide
- N-Methyl-N,N-dipentylpentan-1-aminium sulfate
Uniqueness
N-Methyl-N,N-dipentylpentan-1-aminium bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to other similar compounds with different counterions. The bromide ion can also affect the compound’s ability to form complexes with metal ions, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
特性
IUPAC Name |
methyl(tripentyl)azanium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.BrH/c1-5-8-11-14-17(4,15-12-9-6-2)16-13-10-7-3;/h5-16H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWHDGXJSBCEIL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](C)(CCCCC)CCCCC.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-1H-quinazolin-4-one](/img/structure/B7944993.png)
![[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate](/img/structure/B7944999.png)

![(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B7945012.png)






![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7945060.png)



